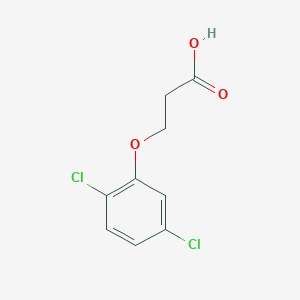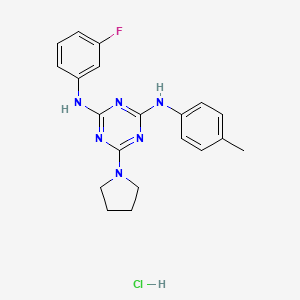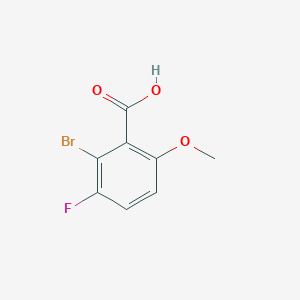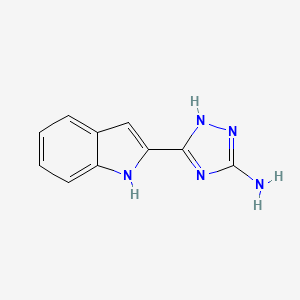
3-(2,5-dichlorophenoxy)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.07 g/mol . It is a derivative of phenoxypropanoic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-(2,5-dichlorophenoxy)propanoic Acid is a type of aryloxyphenoxypropionic acid . These are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group
Mode of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid , a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected
Preparation Methods
3-(2,5-dichlorophenoxy)propanoic acid can be synthesized through the esterification of 2,5-dichlorophenol with acrylic acid . The reaction typically occurs under alkaline conditions, with common catalysts including triethylamine or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,5-dichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,5-dichlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to plant growth regulation and herbicide activity.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Comparison with Similar Compounds
3-(2,5-dichlorophenoxy)propanoic acid is similar to other phenoxypropanoic acids, such as 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop) and 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds share structural similarities and exhibit similar herbicidal activities . this compound is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity .
Similar Compounds
2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another common herbicide with a similar mode of action.
3-(2,5-dichlorophenyl)propanoic acid: A related compound with slight structural variations.
Properties
IUPAC Name |
3-(2,5-dichlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJZIQVDBFLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339784 |
Source


|
| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-68-5 |
Source


|
| Record name | 3-(2,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2462918.png)
![5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide](/img/structure/B2462919.png)
![5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride](/img/new.no-structure.jpg)
![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B2462922.png)
![9-(3-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2462923.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2462924.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2462927.png)


![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2462936.png)
